N-[(E)-3-[bis(2-hydroxyethyl)amino]-3-oxo-1-phenylprop-1-en-2-yl]-4-methoxybenzamide
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Overview
Description
N-[(E)-3-[bis(2-hydroxyethyl)amino]-3-oxo-1-phenylprop-1-en-2-yl]-4-methoxybenzamide is a complex organic compound with potential applications in various fields such as pharmaceuticals, chemistry, and materials science. This compound features a unique structure that includes a phenylprop-1-en-2-yl group, a bis(2-hydroxyethyl)amino group, and a methoxybenzamide moiety, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-3-[bis(2-hydroxyethyl)amino]-3-oxo-1-phenylprop-1-en-2-yl]-4-methoxybenzamide typically involves multi-step organic reactions. One common approach is the condensation reaction between a suitable aldehyde and an amine, followed by further functionalization to introduce the bis(2-hydroxyethyl)amino group and the methoxybenzamide moiety. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-3-[bis(2-hydroxyethyl)amino]-3-oxo-1-phenylprop-1-en-2-yl]-4-methoxybenzamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.
Scientific Research Applications
N-[(E)-3-[bis(2-hydroxyethyl)amino]-3-oxo-1-phenylprop-1-en-2-yl]-4-methoxybenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial effects.
Industry: Utilized in the development of advanced materials, coatings, and polymers.
Mechanism of Action
The mechanism of action of N-[(E)-3-[bis(2-hydroxyethyl)amino]-3-oxo-1-phenylprop-1-en-2-yl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(2-hydroxyethyl)ethylenediamine: A related compound with similar functional groups but different overall structure.
3-[Bis(2-hydroxyethyl)amino]propyl-triethoxysilane: Another compound with bis(2-hydroxyethyl)amino functionality, used in different applications.
Uniqueness
N-[(E)-3-[bis(2-hydroxyethyl)amino]-3-oxo-1-phenylprop-1-en-2-yl]-4-methoxybenzamide stands out due to its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(E)-3-[bis(2-hydroxyethyl)amino]-3-oxo-1-phenylprop-1-en-2-yl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-28-18-9-7-17(8-10-18)20(26)22-19(15-16-5-3-2-4-6-16)21(27)23(11-13-24)12-14-25/h2-10,15,24-25H,11-14H2,1H3,(H,22,26)/b19-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIRHQZUGHXBKL-XDJHFCHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2)C(=O)N(CCO)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)N(CCO)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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